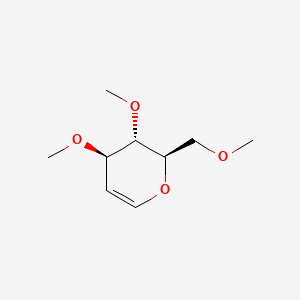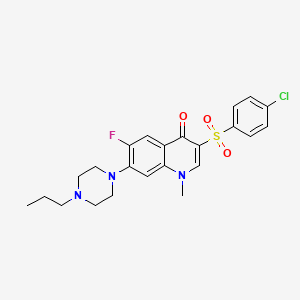
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinolinone derivatives, such as the compound , often involves multi-step reactions that can include the formation of sulfonamides and subsequent coupling reactions. In one study, a novel quinazolinone derivative was synthesized through a sulfur arylation reaction. This process could be analogous to the synthesis of the compound "3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one", where a similar sulfonation step might be involved. The synthesis route reported in the study provided a compound with antibacterial properties, suggesting that the synthesis of such compounds could be of pharmaceutical interest .
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is characterized by the presence of a quinolinone core, which can be modified with various substituents to alter its properties. The study on the quinazolinone derivative revealed a monoclinal crystal system with specific unit cell parameters. The non-hydrogen atoms in the structure were refined anisotropically, and the hydrogen atoms were placed theoretically. Such detailed structural analysis is crucial for understanding the interactions of the compound with biological targets .
Chemical Reactions Analysis
Quinolinone derivatives can participate in various chemical reactions, including Sonogashira couplings, as mentioned in another study. This type of reaction involves the coupling of an aryl halide with an alkyne, which can be used to introduce different substituents into the quinolinone core. The ability to incorporate a range of substituents allows for the fine-tuning of the compound's biological activity, such as selective inhibition of cancer cell lines. This suggests that the compound may also undergo similar reactions to achieve desired biological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the empirical formula, space group, and unit cell parameters, which are essential for understanding the compound's behavior in solid-state. The Hirshfeld surface and fingerprint plots, along with the electrostatic potential surface (ESP) derived from density functional theory, offer a deeper understanding of the intermolecular interactions and potential reactivity of the compound. These properties are significant when considering the compound's solubility, stability, and overall suitability for pharmaceutical applications .
Scientific Research Applications
Synthesis and Chemical Properties
Research on quinoline derivatives, including compounds with chlorophenyl, fluoro, methyl, and piperazinyl groups, has been extensive due to their interesting chemical and biological properties. For instance, compounds synthesized from 3-(trifluoromethyl)quinoxalin-2(1H)-one and 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids show a wide range of substitutions, including chloro, methylsulfonyl derivatives, showcasing the versatility of these frameworks in chemical synthesis (Didenko et al., 2015).
Biological Activities and Applications
Quinoline derivatives have been studied for various biological activities, which include:
Antihistaminic Agents : Novel quinazolin-4-(3H)-ones, structurally related to the compound of interest, have been synthesized and showed promising H1-antihistaminic activity, suggesting potential applications in allergy treatment (Alagarsamy & Parthiban, 2012).
AMPA Receptor Antagonists : The synthesis of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones for probing AMPA receptor inhibition highlights the role of quinoline derivatives in developing neurological disorder treatments (Chenard et al., 2001).
Cancer Research : Sulfonamide derivatives, including quinoline and quinazolinone compounds, have been explored for their anticancer activities. These studies involve understanding the compounds' ability to interact with biological targets and induce cell death in cancer cells, demonstrating the potential of quinoline derivatives in oncology (Cumaoğlu et al., 2015).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN3O3S/c1-3-8-27-9-11-28(12-10-27)21-14-20-18(13-19(21)25)23(29)22(15-26(20)2)32(30,31)17-6-4-16(24)5-7-17/h4-7,13-15H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDALKIXGZBKWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)Cl)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

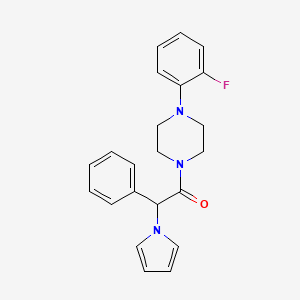
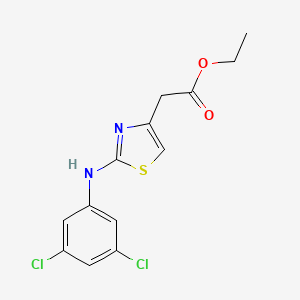

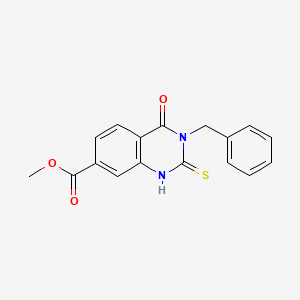
![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)
![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)
![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2519602.png)
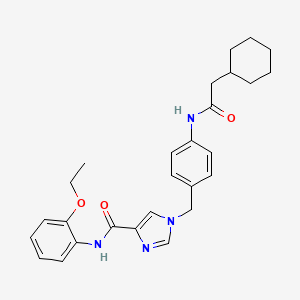
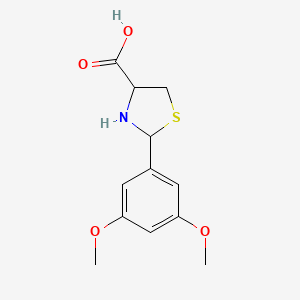
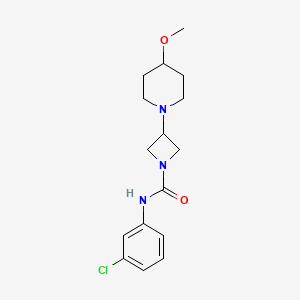
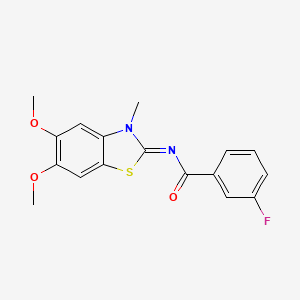
![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)

